(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one
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Overview
Description
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: A derivative with a phenyl group at the 2-position.
3-Aminoquinoxaline: A derivative with an amino group at the 3-position.
Uniqueness
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of both the benzylideneamino and quinoxalin-2(1H)-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15N3O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25) |
InChI Key |
UHVNWFUAPZCIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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